molecular formula C20H20ClNO5 B000098 Protopine hydrochloride CAS No. 6164-47-2

Protopine hydrochloride

Cat. No.: B000098
CAS No.: 6164-47-2
M. Wt: 389.8 g/mol
InChI Key: NWNVDSJZGYDVQW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Protopine hydrochloride is known to interact with several targets in the body. It selectively inhibits K(ATP) channels by targeting the SUR1 subunit . Additionally, it has been found to interact with the β2-adrenoceptor (β2-AR), which is a target for its antiasthma activities . In Alzheimer’s disease therapy, protopine has been identified as a dibenzazecine alkaloid with anti-HDAC6 and anti-AD activities .

Mode of Action

This compound interacts with its targets to bring about various changes. For instance, it inhibits the secretion of iNOS and COX-2 and suppresses the production of inflammatory factors (TNF-α, IL-1 β, and IL-6) through NF-κB (I κ-B) and MAPKs (including p38, ERK1/2, and JNK) pathways in an LPS-stimulated BV2 cell model . Furthermore, protopine forms spontaneous and stable complexes with human serum albumin (HSA) and α-1-acid glycoprotein (AAG), with site 2 (IIIA) being identified as the favored location for both alkaloids .

Biochemical Pathways

This compound affects several biochemical pathways. It triggers apoptosis via the intrinsic pathway in a caspase-dependent manner in liver carcinoma cells . Furthermore, it induces accumulation of intracellular ROS which further leads to the inhibition of the PI3K/Akt signaling pathway .

Result of Action

The molecular and cellular effects of this compound’s action are quite significant. It inhibits tumor cells viability, induces caspase-dependent apoptosis via the intrinsic pathway, and induces ROS which further blocks the PI3K/Akt signaling pathway . It also inhibits viabilities and triggers apoptosis in liver carcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of aquatic environments, protopine has been shown to inhibit the growth of the bloom-forming cyanobacterium Microcystis aeruginosa . This suggests that environmental conditions can play a role in the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Protopine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as a specific reversible and competitive inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This interaction leads to increased levels of acetylcholine, which can enhance cholinergic signaling. Additionally, this compound has been found to inhibit histamine H1 receptors and platelet aggregation, contributing to its anti-inflammatory and analgesic properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In liver carcinoma cells, it has been shown to inhibit cell viability and induce apoptosis via the intrinsic pathway . This process involves the accumulation of intracellular reactive oxygen species (ROS) and the inhibition of the PI3K/Akt signaling pathway . Furthermore, this compound has been observed to affect gene expression by increasing the levels of caspase-3 and caspase-9, which are crucial for the execution of apoptosis . In breast cancer cells, this compound exhibits moderate cytotoxicity and can influence cell signaling pathways related to apoptosis and antioxidant mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the catalytic domain of histone deacetylase 6 (HDAC6), down-regulating its activity and leading to changes in gene expression . Additionally, this compound inhibits the activity of thromboxane synthase, thereby reducing the production of thromboxane, a potent vasoconstrictor and platelet aggregator . These interactions contribute to its anti-inflammatory and anti-cancer effects. This compound also acts as a Ca2+ channel antagonist, inhibiting Ca2±dependent contractions in vascular smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can induce apoptosis in liver carcinoma cells within 24 to 96 hours . The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. In in vivo studies, this compound has been observed to repress tumor growth in xenograft mice without noticeable toxicity . These findings suggest that this compound maintains its efficacy over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats and mice, this compound has demonstrated significant anti-inflammatory activity at doses ranging from 2.54 to 7.33 mg/kg . Higher doses of this compound have been associated with increased cytotoxicity and potential adverse effects . For instance, doses above 40 μM may promote breast cancer cell viability through anti-apoptotic and antioxidant mechanisms . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolically derived from the benzylisoquinoline alkaloid (S)-Reticuline through a series of enzymatic transformations . These transformations include the actions of berberine bridge enzyme, cheilanthifoline synthase, stylopine synthase, tetrahydroprotoberberine N-methyltransferase, and N-methylstylopine hydroxylase . In vivo, this compound undergoes ring cleavage, demethylation, and glucuronidation . These metabolic processes are essential for its bioavailability and pharmacological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been shown to interact with acetylcholinesterase, leading to its accumulation in cholinergic neurons . Additionally, this compound can be distributed to different tissues, including the liver, where it exerts its hepatoprotective effects . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it induces the production of ROS and triggers apoptosis . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. These localization patterns are crucial for its role in modulating cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Protopine hydrochloride can be synthesized through various methods. One common approach involves the extraction of protopine from plant sources such as Corydalis yanhusuo. The extraction process typically involves the use of ethanol for ultrasonic extraction, followed by filtration and purification steps .

Industrial Production Methods: In industrial settings, this compound is produced by extracting protopine from plant materials using solvents like ethanol. The extracted protopine is then converted to its hydrochloride form through a reaction with hydrochloric acid. The final product is purified and crystallized to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Protopine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Protopine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in protopine.

    Substitution: Substitution reactions can introduce new functional groups into the protopine structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of protopine N-oxide, while reduction can yield dihydroprotopine .

Scientific Research Applications

Protopine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Protopine hydrochloride is unique among similar compounds due to its diverse pharmacological activities and broad range of applications. Similar compounds include:

This compound stands out due to its comprehensive range of effects and its potential for therapeutic applications in various fields.

Properties

IUPAC Name

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNVDSJZGYDVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H20ClNO5
Source PubChem
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Related CAS

130-86-9 (Parent)
Record name Protopine hydrochloride
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DSSTOX Substance ID

DTXSID70210654
Record name Protopine hydrochloride
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Molecular Weight

389.8 g/mol
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Physical Description

Solid; [Merck Index]
Record name Protopine hydrochloride
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Solubility

SOL IN 143 PARTS WATER @ 13 °C, SOL IN ALC
Record name PROTOPINE HYDROCHLORIDE
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Mechanism of Action

CACL2 (0.2 G/KG, IV) INDUCED FIBRILLATION OF THE RAT CARDIAC VENTRICLES FOR 2 SEC AND CAUSED DEATH OF THE ANIMALS. PROTOPINE-HCL (10 MG/KG) PROLONGED THE VENTRICULAR FIBRILLATION TO 186 SEC. IT ALSO RESTORED THE SINUS RHYTHM 3 MIN AFTER ITS ADMIN IN ALL TREATED ANIMALS.
Record name PROTOPINE HYDROCHLORIDE
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Color/Form

PRISMS FROM ALC

CAS No.

6164-47-2
Record name Bis[1,3]benzodioxolo[4,5-c:5′,6′-g]azecin-13(5H)-one, 4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1)
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Record name Protopine hydrochloride
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Record name Protopine hydrochloride
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Record name Protopine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of protopine hydrochloride and how does it differ from the free base form?

A1: this compound (5,6,14,14a-tetrahydro-14a-hydroxy-7-methyl-8H-bis[1,3]benzodioxolo[5,6-a:4,5-g]quinolizinium chloride) is the salt form of the isoquinoline alkaloid protopine. It's formed by reacting the protopine free base with dilute hydrochloric acid []. The key structural difference lies in the presence of a chloride ion (Cl-) associated with the protonated nitrogen atom in the quinolizine ring of the protopine molecule.

Q2: A paper mentions a "transannular reaction" in this compound. What does this mean in this context?

A2: X-ray crystallography studies [] reveal that in this compound, the nitrogen atom in the quinolizine ring forms a bond with the carbonyl group at the 14-carbon position. This interaction across the ring is called a transannular reaction. As a result, the carbonyl group (C=O) transforms into a hydroxyl group (C-OH). This finding is supported by UV, IR, and 13C NMR data [].

Q3: What is unusual about the bond length in the central quinolizine ring of this compound?

A3: Crystallographic analysis [] shows that the central quinolizine N-C bond in this compound is unusually long, measuring 1.579(2) Å. This suggests a weaker bond compared to typical N-C bonds, likely influenced by the transannular interaction with the hydroxyl group.

Q4: Can you explain the significance of the cis- and trans- isomers of this compound?

A4: this compound exists as cis- and trans- isomers, referring to the relative positions of the N-methyl and hydroxyl groups on the quinolizine ring. Theoretical and experimental NMR studies [] indicate that the trans-isomer is more stable, with a population of approximately 68%. This suggests that the trans-configuration may be more relevant for biological activity.

Q5: How is HPLC used in the quality control of products containing this compound?

A5: HPLC is a valuable tool for quantifying this compound in complex mixtures, such as herbal medicines []. By separating and detecting individual components, researchers can ensure consistent concentrations of this compound in products like the Qingnaozhitong Capsule, contributing to reliable quality control.

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